
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring fused with an aniline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of propylhydrazine with an appropriate carboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction mixture is then neutralized, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: MnO2, KMnO4, dichloromethane (DCM), room temperature.
Reduction: H2, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid (HNO3), sulfuric acid (H2SO4), reflux conditions.
Major Products
Oxidation: Oxadiazole derivatives with various substituents.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated, nitrated, or alkylated aniline derivatives.
Applications De Recherche Scientifique
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, given its biological activity against certain pests and weeds.
Mécanisme D'action
The mechanism of action of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell proliferation, leading to inhibition of their activity.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and cell signaling pathways, resulting in the suppression of cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Aryl-1,3,4-oxadiazol-2-yl)aniline: Similar structure but with different aryl substituents, leading to variations in biological activity.
3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: Contains a methyl group instead of a propyl group, affecting its chemical reactivity and applications.
3-(5-Amino-1,3,4-oxadiazol-2-yl)aniline: The presence of an amino group enhances its potential as a building block for further chemical modifications.
Uniqueness
3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its propyl substituent, which influences its lipophilicity and ability to penetrate biological membranes. This property can enhance its effectiveness as a drug candidate or pesticide .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(5-propyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3 |
Clé InChI |
CGTAFKXSPGMQQP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(O1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)


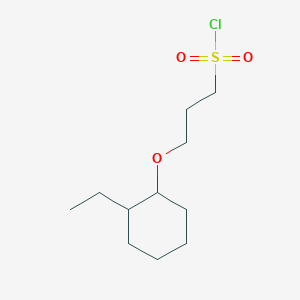
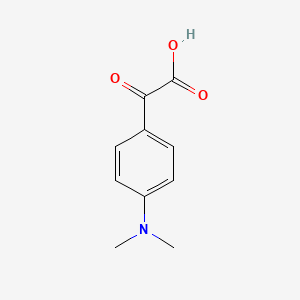
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
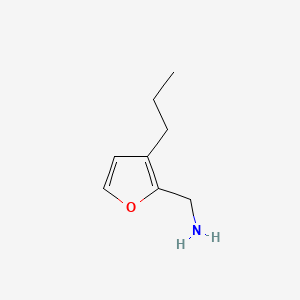

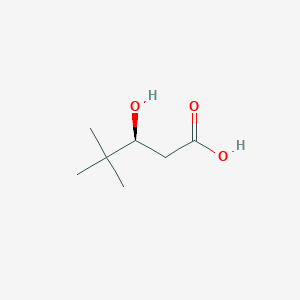
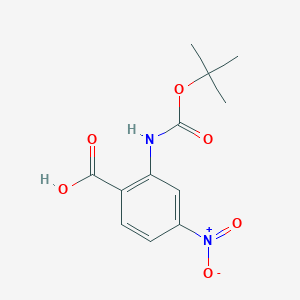

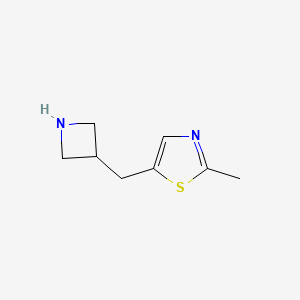
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
